Physicochemical Differentiation: BENZ(a)ANTHRACENE-7-THIOL vs. Benz[a]anthracene-7-methanethiol
The direct attachment of the thiol group to the aromatic core in BENZ(a)ANTHRACENE-7-THIOL results in a lower molecular weight (260.35 g mol⁻¹), higher density (1.274 g cm⁻³), and lower boiling point (489.6 °C) compared with the methylene‑spaced analog benz[a]anthracene-7-methanethiol (MW 274.38 g mol⁻¹; density 1.235 g cm⁻³; boiling point 507.6 °C) . The difference in exact mass (260.06606 vs. 274.08200 Da) and the absence of a rotatable C–S bond in the 7‑thiol compound (0 rotatable bonds) versus the methanethiol analog (1 rotatable bond) confer distinct conformational rigidity and packing characteristics that can influence solid‑state behavior, solubility, and metal‑surface assembly . These computed property differences are sufficient to distinguish the two compounds in procurement specifications and purity assays.
Δdensity +0.039 g·cm⁻³
ΔBP −18.0 °C
0 vs 1 rotatable bond
| Evidence Dimension | Molecular weight, density, boiling point, exact mass, rotatable bonds |
|---|---|
| Target Compound Data | MW 260.35 g mol⁻¹; density 1.274 g cm⁻³; BP 489.6 °C; exact mass 260.06606 Da; 0 rotatable bonds |
| Comparator Or Baseline | Benz[a]anthracene-7-methanethiol (CAS 63018-59-7): MW 274.38 g mol⁻¹; density 1.235 g cm⁻³; BP 507.6 °C; exact mass 274.08200 Da; 1 rotatable bond |
| Quantified Difference | ΔMW = −14.03 g mol⁻¹ (−5.1%); Δdensity = +0.039 g cm⁻³ (+3.2%); ΔBP = −18.0 °C (−3.5%); Δexact mass = −14.01594 Da; Δrotatable bonds = −1 |
| Conditions | Computed properties (density, BP at 760 mmHg) from ChemBlink and Chemsrc databases. |
Why This Matters
These property differences enable unambiguous identity verification and purity assessment during procurement, ensuring that the correct thiol congener is received rather than the methylene‑spaced analog.
